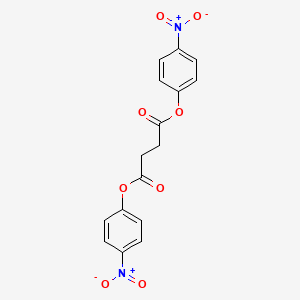

Bis(4-nitrophenyl) butanedioate

Description

Significance of Activated Esters in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the formation of amide bonds is a cornerstone reaction, essential for the synthesis of peptides, pharmaceuticals, and various polymers. researchgate.net Activated esters, such as Bis(4-nitrophenyl) butanedioate, play a pivotal role in this process. researchgate.net An ester is considered "activated" when the alkoxy group is a good leaving group, which significantly enhances the ester's susceptibility to nucleophilic attack. researchgate.net The 4-nitrophenoxy group in this compound is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenolate (B1203915) anion.

This inherent reactivity allows for the efficient formation of amide bonds upon reaction with primary or secondary amines under mild conditions. researchgate.net This is particularly advantageous in peptide synthesis, where harsh reaction conditions can lead to racemization or decomposition of sensitive amino acid substrates. sigmaaldrich.com The use of activated esters like this compound provides a reliable method for creating peptide linkages with high yields and minimal side reactions. sigmaaldrich.com

Overview of Dicarboxylic Acid Derivatives in Advanced Materials Science

Dicarboxylic acids and their derivatives are fundamental building blocks in the field of advanced materials science, particularly in the synthesis of polymers. researchgate.net The presence of two carboxylic acid functionalities allows these molecules to act as monomers in polycondensation reactions, leading to the formation of long-chain polymers such as polyesters and polyamides. researchgate.net For instance, adipic acid, a six-carbon dicarboxylic acid, is a key component in the production of nylon, a widely used polyamide. researchgate.net

Derivatives of dicarboxylic acids, especially activated esters like this compound, offer enhanced reactivity for polymerization processes. researchgate.net The ability to form strong and stable amide or ester linkages makes them ideal candidates for creating high-performance polymers with tailored properties. These materials can be designed to have specific characteristics, such as high thermal stability, mechanical strength, or biodegradability, by carefully selecting the dicarboxylic acid derivative and the co-monomer. mdpi.com The investigation of novel dicarboxylic acid derivatives is therefore a continuous pursuit in the development of new materials for a wide range of applications, from engineering plastics to biomedical devices.

Physicochemical and Crystallographic Data of this compound

The following tables provide a summary of the key physical, chemical, and crystallographic properties of this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Bis(p-nitrophenyl) succinate (B1194679), Butanedioic acid, bis(4-nitrophenyl) ester | N/A |

| CAS Number | 33109-58-9 | N/A |

| Molecular Formula | C16H12N2O8 | N/A |

| Molecular Weight | 360.28 g/mol | N/A |

| Melting Point | 180-182 °C | N/A |

| Crystallographic Data | Value | Source |

| Crystal System | Monoclinic | N/A |

| Space Group | C 2/c | N/A |

| Unit Cell Dimensions | a = 13.539 Å, b = 9.049 Å, c = 14.662 Å | N/A |

| α, β, γ | 90°, 116.609°, 90° | N/A |

| Volume | 1606 ų | N/A |

| Z | 4 | N/A |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-nitrophenyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O8/c19-15(25-13-5-1-11(2-6-13)17(21)22)9-10-16(20)26-14-7-3-12(4-8-14)18(23)24/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJFYVRDQXGPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368083 | |

| Record name | Butanedioic acid, bis(4-nitrophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33109-58-9 | |

| Record name | Bis-(4-nitrophenyl)succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033109589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, bis(4-nitrophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(4-NITROPHENYL)SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FWM2Z3M8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for Bis 4 Nitrophenyl Butanedioate

Esterification Methodologies via Succinyl Dichloride and 4-Nitrophenol (B140041)

The primary and most direct route to Bis(4-nitrophenyl) butanedioate is the esterification reaction between succinyl dichloride and 4-nitrophenol. researchgate.net This reaction falls under the category of nucleophilic acyl substitution, where the hydroxyl group of the phenol (B47542) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester linkage and the elimination of hydrogen chloride. Given that two ester bonds are formed, the reaction proceeds in a stepwise manner, with the monosubstituted intermediate, 4-nitrophenyl 4-chloro-4-oxobutanoate, being formed first, followed by a second esterification to yield the final diester.

A common and effective method for conducting this type of esterification is the Schotten-Baumann reaction. wikipedia.orgiitk.ac.in This procedure involves carrying out the reaction in the presence of a base, which serves to neutralize the hydrogen chloride byproduct as it is formed. organic-chemistry.org The neutralization is crucial as it prevents the protonation of the weakly nucleophilic phenolic oxygen of the 4-nitrophenol, thereby maintaining its reactivity towards the acyl chloride. The Schotten-Baumann conditions typically utilize a two-phase system, comprising an organic solvent to dissolve the reactants and an aqueous phase containing the base. wikipedia.org

A typical laboratory-scale synthesis would involve dissolving 4-nitrophenol in a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, and then adding succinyl dichloride. An aqueous solution of a base, commonly sodium hydroxide (B78521) or pyridine (B92270), is then added portion-wise or dropwise to the reaction mixture with vigorous stirring. The use of a two-phase system helps to control the reaction rate and to sequester the HCl byproduct in the aqueous phase, driving the reaction to completion. wikipedia.org

Optimization of Reaction Conditions for Esterification Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Several factors must be carefully controlled to maximize the formation of the desired product and minimize the occurrence of side reactions, such as the hydrolysis of the acyl chloride. The electron-withdrawing nature of the nitro group on the phenolic ring decreases the nucleophilicity of the hydroxyl group, making the reaction more challenging than with unsubstituted phenol. Therefore, optimizing the reaction parameters is critical for an efficient synthesis.

Key Parameters for Optimization:

Choice of Base: The strength and solubility of the base are important. A strong base like sodium hydroxide is effective in neutralizing HCl but can also promote the hydrolysis of succinyl dichloride if not carefully controlled. A weaker organic base like pyridine can also be used and may offer better solubility in the organic phase, but its nucleophilicity could lead to side reactions.

Solvent System: The choice of the organic solvent is crucial for ensuring that all reactants are in the solution phase. Dichloromethane is a common choice due to its inertness and ability to dissolve both reactants. The use of a biphasic system with water requires efficient mixing to facilitate the transfer of the base to the reaction interface.

Temperature: The reaction is typically carried out at low temperatures (0-5 °C) initially to control the exothermic nature of the acylation and to minimize the hydrolysis of the acyl chloride. The temperature may be gradually raised to room temperature to ensure the completion of the reaction.

Stoichiometry of Reactants: The molar ratio of 4-nitrophenol to succinyl dichloride is a critical parameter. A slight excess of the phenol may be used to ensure the complete conversion of the diacyl chloride. The amount of base should be at least stoichiometrically equivalent to the amount of HCl generated (two equivalents).

The optimization of these parameters can be systematically studied using experimental design methodologies, such as factorial design, to identify the optimal conditions for maximizing yield and purity.

Below are hypothetical data tables illustrating the potential impact of varying reaction conditions on the synthesis of this compound.

Table 1: Effect of Base and Temperature on Yield and Purity

| Entry | Base | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Sodium Hydroxide | 0 | 85 | 92 |

| 2 | Sodium Hydroxide | 25 | 78 | 88 |

| 3 | Pyridine | 0 | 82 | 95 |

| 4 | Pyridine | 25 | 88 | 96 |

| 5 | Triethylamine | 0 | 80 | 93 |

| 6 | Triethylamine | 25 | 85 | 94 |

Table 2: Influence of Solvent and Reactant Ratio on Yield

| Entry | Solvent | Molar Ratio (Phenol:Acyl Chloride) | Yield (%) |

| 1 | Dichloromethane | 2.0:1.0 | 85 |

| 2 | Dichloromethane | 2.2:1.0 | 92 |

| 3 | Diethyl Ether | 2.0:1.0 | 82 |

| 4 | Diethyl Ether | 2.2:1.0 | 88 |

| 5 | Toluene | 2.0:1.0 | 75 |

| 6 | Toluene | 2.2:1.0 | 80 |

Considerations for Industrial-Scale Synthesis and Purification Techniques

The transition from laboratory-scale synthesis to industrial production of this compound introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. catsci.comscientificupdate.com

Key Industrial-Scale Considerations:

Reactor Design and Material: The choice of reactor is critical. Glass-lined reactors are often preferred for their corrosion resistance, especially given the generation of HCl. The reactor must be equipped with efficient agitation to handle the two-phase reaction mixture and a robust cooling system to manage the exothermicity of the reaction. catsci.com

Heat Transfer: The surface area-to-volume ratio decreases significantly on a larger scale, making heat removal more challenging. catsci.com A detailed understanding of the reaction calorimetry is essential to design a cooling system that can prevent a runaway reaction.

Reagent Addition and Mixing: The controlled addition of reactants, particularly the acyl chloride and the base, is crucial to maintain a safe temperature profile and to ensure consistent product quality. The mixing efficiency must be sufficient to ensure good mass transfer between the organic and aqueous phases. thechemicalengineer.com

Work-up and Product Isolation: On an industrial scale, the work-up procedure needs to be streamlined. This may involve large-scale liquid-liquid extraction to remove the base and any water-soluble impurities. The use of large filtration units, such as filter presses or centrifuges, would be required to isolate the crude product.

Purification: The final purity of the product is often achieved through recrystallization. The selection of an appropriate solvent system is critical for obtaining high purity and good recovery. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. The industrial crystallization process would involve large, jacketed crystallizers with controlled cooling profiles to ensure consistent crystal size and purity. patsnap.com Solvent recovery and recycling are also important economic and environmental considerations.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the handling of corrosive materials like succinyl dichloride and the management of exothermic reactions.

The development of a robust and scalable process for this compound requires a multidisciplinary approach, involving chemists and chemical engineers to address the challenges of reaction chemistry, process design, and safety.

Reactivity and Mechanistic Investigations of Bis 4 Nitrophenyl Butanedioate

Fundamental Principles of Nucleophilic Acyl Substitution in 4-Nitrophenyl Esters

The reactivity of bis(4-nitrophenyl) butanedioate is governed by the principles of nucleophilic acyl substitution. This class of reactions is characterized by a two-stage mechanism: the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. broadpharm.com In the case of 4-nitrophenyl esters, the reaction is highly favored due to the electronic properties of the 4-nitrophenoxy group.

The stability of the leaving group is a critical factor in nucleophilic acyl substitution. The 4-nitrophenoxide ion is an excellent leaving group because its negative charge is stabilized through resonance, particularly by the strong electron-withdrawing nitro group (-NO₂) at the para position. nih.gov The pKa of its conjugate acid, 4-nitrophenol (B140041), is approximately 7.1, indicating that the corresponding anion is a relatively weak base and thus a stable species in solution. nih.gov

The tetrahedral intermediate is unstable and rapidly collapses. quora.com The carbon-oxygen double bond is reformed, and the C-O bond to the 4-nitrophenoxy group is cleaved, expelling the 4-nitrophenoxide anion and resulting in the acylated nucleophile. For this compound, this process can occur at one or both ester sites, depending on the reaction stoichiometry and conditions.

Kinetic and Thermodynamic Studies of Ester Cleavage

The hydrolysis of p-nitrophenyl esters is subject to kinetic analysis to determine rate constants. For example, the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) in aqueous solutions follows pseudo-first-order kinetics under a large excess of base. The second-order rate constant (kₙ) can then be determined from the slope of a plot of the observed pseudo-first-order rate constant (k_obs) versus the hydroxide (B78521) ion concentration. epa.gov

| Ester | Nucleophile | Solvent System | Temperature (°C) | Second-Order Rate Constant (kₙ, M⁻¹s⁻¹) | Reference |

| p-Nitrophenyl Acetate | OH⁻ | H₂O | 25.0 | 11.6 | epa.gov |

| S-p-Nitrophenyl Thioacetate | OH⁻ | H₂O | 25.0 | 5.90 | epa.gov |

| p-Nitrophenyl Acetate | OH⁻ | 80 mol % DMSO-H₂O | 25.0 | 32,800 | epa.gov |

| S-p-Nitrophenyl Thioacetate | OH⁻ | 80 mol % DMSO-H₂O | 25.0 | 190,000 | epa.gov |

| 4-Chlorophenyl 4-Nitrophenyl Carbonate | Quinuclidines | 44 wt % Ethanol-Water | 25.0 | Varies with amine pKa | nih.gov |

This table presents kinetic data for representative p-nitrophenyl esters to illustrate typical reactivity; data for this compound is not specified in the cited sources.

The aminolysis of 4-nitrophenyl esters has also been extensively studied. The reaction of various amines with p-nitrophenyl alkanoates shows that the rate of aminolysis can be significantly influenced by the structure of both the ester and the amine. nih.gov The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile's conjugate acid, is a valuable tool. For many aminolysis reactions of activated esters, these plots are linear, and the slope (βₙᵤ꜀) provides information about the transition state structure. nih.gov A biphasic Brønsted plot can indicate a change in the rate-determining step, for instance, from the breakdown of the tetrahedral intermediate to its formation as the amine basicity increases. nih.gov

Thermodynamic parameters, such as the activation free energy (ΔG‡), have been determined for some p-nitrophenyl ester hydrolysis reactions. For the enzyme-catalyzed hydrolysis of p-nitrophenyl butyrate (B1204436) by a lipase, the activation free energy was found to be 15.3 kcal/mol.

Influence of Solvent and Catalyst Systems on Reaction Pathways

The environment in which the cleavage of this compound occurs can dramatically alter the reaction's speed and mechanism. Both the solvent system and the presence of catalysts play crucial roles.

Solvent Effects: The polarity of the solvent significantly impacts the rate of nucleophilic acyl substitution. In the alkaline hydrolysis of p-nitrophenyl acetate, changing the solvent from pure water to aqueous mixtures of dimethyl sulfoxide (B87167) (DMSO) leads to a dramatic rate enhancement. For instance, the second-order rate constant for the hydrolysis of p-nitrophenyl acetate increases by a factor of nearly 2,800 when the medium is changed from water to 80 mol % DMSO. epa.gov This is primarily attributed to the desolvation and destabilization of the hydroxide ion in the ground state, which increases its nucleophilicity. epa.govresearchgate.net Polar aprotic solvents like DMSO are less effective at solvating anions compared to protic solvents like water, making the nucleophile more reactive. epa.gov

Catalyst Systems:

Enzymatic Catalysis: Many enzymes, particularly esterases and lipases, efficiently catalyze the hydrolysis of p-nitrophenyl esters. These biocatalysts often feature a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site. lumiprobe.com The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a covalent acyl-enzyme intermediate, releasing 4-nitrophenol. This intermediate is then hydrolyzed to release the carboxylic acid and regenerate the free enzyme. nih.gov The enzyme provides an alternative reaction pathway with a lower activation energy. For example, the enzyme α-chymotrypsin is well-known to catalyze the hydrolysis of p-nitrophenyl acetate. nih.govbutlerov.com The carboxylesterase inhibitor bis(p-nitrophenyl) phosphate (B84403) (BNPP) highlights the biological relevance of such diesters, suggesting that enzymes can interact with and be inhibited by these structures. acs.org

Supramolecular Catalysis: Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, can act as catalysts for the cleavage of p-nitrophenyl esters. They can encapsulate part of the ester molecule, typically the p-nitrophenyl group, bringing it into proximity with a nucleophile. nih.govnih.gov Depending on the geometry of the resulting ternary complex (cyclodextrin, ester, and nucleophile), cyclodextrins can either catalyze or retard the aminolysis reaction. nih.gov For the reaction of p-nitrophenyl alkanoates with primary amines, rate enhancements of up to 180-fold have been observed in the presence of β-cyclodextrin. nih.gov

Metal Ion Catalysis: Metal complexes can also serve as catalysts. The hydrolysis of the related diester, bis(p-nitrophenyl) phosphate (BNPP), is efficiently promoted by Mn(III) Schiff base complexes, which can enhance the rate by a factor of up to a million compared to the uncatalyzed reaction. kinampark.com Similarly, Cu(II) bipyridine complexes attached to gold nanoparticles have been shown to photo-enhance the hydrolysis of BNPP. nih.gov These catalysts function by coordinating to the ester, activating it for nucleophilic attack.

Comparative Reactivity Analysis with Analogous Activated Esters

The reactivity of the 4-nitrophenyl ester group in this compound is best understood by comparing it to other common activated esters used in synthesis and bioconjugation. The primary factor determining the reactivity of an activated ester is the pKa of the corresponding leaving group alcohol or thiol; a lower pKa signifies a more stable leaving group anion and generally a more reactive ester.

| Activated Ester Type | Leaving Group | Approximate pKa of Leaving Group | General Reactivity Comparison | Reference |

| 4-Nitrophenyl Ester | 4-Nitrophenol | 7.1 | Highly reactive, good balance of reactivity and stability. | nih.gov |

| Pentafluorophenyl (PFP) Ester | Pentafluorophenol | 5.5 | More reactive than 4-nitrophenyl esters; less prone to hydrolysis. | broadpharm.comwikipedia.org |

| N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide | ~6.0 | Very common in bioconjugation; susceptible to hydrolysis, especially at higher pH. | thermofisher.com |

| Thioester (e.g., S-p-Nitrophenyl) | 4-Nitrothiophenol | ~4.5 | More reactive than corresponding oxygen esters due to less efficient resonance stabilization of the thioester bond. | nih.gov |

Pentafluorophenyl (PFP) Esters: PFP esters are generally more reactive than their 4-nitrophenyl counterparts due to the lower pKa of pentafluorophenol. wikipedia.org They are often preferred in applications like peptide synthesis and bioconjugation because they are also less susceptible to spontaneous hydrolysis than many other activated esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.comwikipedia.org A comparative study on radiolabeling showed that 4-nitrophenyl (PNP) esters were more stable under certain reaction conditions and provided more consistent acylation yields than 2,3,5,6-tetrafluorophenyl (TFP) esters, a related activated species. nih.gov

N-Hydroxysuccinimide (NHS) Esters: NHS esters are perhaps the most widely used activated esters for labeling proteins and other biomolecules with primary amine groups. lumiprobe.comthermofisher.com Their reactivity is comparable to that of PNP esters. However, a significant drawback of NHS esters is their competing and often rapid hydrolysis in aqueous buffers, particularly at the optimal coupling pH of 8.3-8.5. lumiprobe.comacs.org The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C). thermofisher.com This side reaction can significantly lower the efficiency of the desired aminolysis reaction. acs.org

Thioesters: Thioesters, such as S-p-nitrophenyl thioacetate, are generally more reactive toward nucleophiles than their oxygen ester analogs. nih.gov The C=O bond in a thioester has less double-bond character due to poorer orbital overlap between carbon and the larger sulfur atom. This makes the carbonyl carbon more electrophilic and ketone-like. nih.gov Consequently, thioesters are highly reactive acylating agents and play a central role in many biochemical processes, for instance, in the form of acetyl-CoA. nih.gov

Exploration of pH-Dependent Reactivity Profiles

The rate of cleavage of this compound is highly dependent on the pH of the reaction medium. This dependence arises from its influence on both the concentration of the nucleophile (for base-catalyzed reactions) and the stability of the ester itself.

In neutral or acidic conditions, the hydrolysis of p-nitrophenyl esters is generally slow. However, as the pH increases into the alkaline range, the rate of hydrolysis increases dramatically. This is due to the increased concentration of the hydroxide ion (OH⁻), which is a potent nucleophile. The reaction rate for alkaline hydrolysis is typically first-order with respect to the hydroxide ion concentration. epa.gov Therefore, a plot of the logarithm of the observed rate constant (log k_obs) against pH in the alkaline region will yield a straight line with a slope of +1.

For aminolysis reactions, the pH profile is more complex. The reacting species is the neutral amine (R-NH₂), not its protonated form (R-NH₃⁺). The concentration of the free amine is governed by its pKa value. As the pH increases, the equilibrium shifts towards the more nucleophilic free amine, leading to an increased reaction rate. However, at very high pH, the competing hydrolysis reaction with hydroxide ions becomes increasingly significant and can dominate, especially in aqueous solutions. acs.org The optimal pH for aminolysis is therefore often a compromise, typically in the range of pH 8 to 10, where there is a sufficient concentration of the free amine nucleophile without an overwhelming rate of hydrolysis. thermofisher.com

A study of para-substituted p-nitrophenyl benzoate (B1203000) esters found them to be highly stable under acidic conditions (pH 1 and 4), with hydrolysis only becoming significant under basic conditions (pH 10 and 14). researchgate.net This underscores the general stability of the 4-nitrophenyl ester linkage in the absence of strong nucleophiles. For this compound, a similar profile is expected, with significant cleavage occurring primarily under basic conditions or in the presence of other nucleophiles at an appropriate pH.

Advanced Spectroscopic and Structural Characterization of Bis 4 Nitrophenyl Butanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Bis(4-nitrophenyl) butanedioate, distinct signals are expected for the aromatic protons of the two 4-nitrophenyl groups and the aliphatic protons of the butanedioate (succinate) linker. The protons on the benzene (B151609) rings typically appear as two doublets in the downfield region due to the electron-withdrawing effects of the nitro group and the ester linkage. The protons of the central methylene (B1212753) groups of the succinate (B1194679) chain would present a singlet, indicating their chemical equivalence.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the carbons of the aromatic rings (with distinct signals for the ipso, ortho, meta, and para positions relative to the substituents), and the methylene carbons of the succinate backbone.

While specific spectral data from dedicated studies on this compound is not widely available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent of these is the strong stretching vibration of the carbonyl group (C=O) in the ester linkage, typically appearing in the region of 1750-1735 cm⁻¹. Additionally, characteristic peaks for the nitro group (NO₂) are expected, with symmetric and asymmetric stretching vibrations appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The presence of the aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester group will also be present, typically in the 1300-1100 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1750 - 1735 |

| NO₂ (Asymmetric Stretch) | 1530 - 1500 |

| NO₂ (Symmetric Stretch) | 1350 - 1330 |

| C-O (Ester) | 1300 - 1100 |

| Aromatic C=C | 1600 - 1450 |

| Aromatic C-H | > 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the strong absorption of the 4-nitrophenyl chromophores. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the benzene ring leads to a significant bathochromic (red) shift of the absorption maximum compared to unsubstituted benzene. The electronic transitions are typically π → π* transitions within the aromatic system. The specific wavelength of maximum absorbance (λmax) is influenced by the solvent polarity. In many organic solvents, a strong absorption band is anticipated in the range of 260-280 nm. The electronic conjugation does not extend across the aliphatic succinate linker, so the spectrum is primarily the sum of the two independent nitrophenyl ester chromophores.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A study of Bis(4-nitrophenyl) succinate has shown that the molecule is centrosymmetric. researchgate.net This implies that the center of the butanedioate chain is an inversion center, and the two halves of the molecule are crystallographically equivalent. The crystal structure would reveal detailed information about bond lengths, bond angles, and torsion angles. For instance, it would confirm the geometry of the ester groups and the planarity of the 4-nitrophenyl rings. Furthermore, SC-XRD analysis elucidates the intermolecular interactions that govern the crystal packing, which may include π-π stacking interactions between the aromatic rings and weak C-H···O hydrogen bonds.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Atomic Coordinates | 3D position of each atom |

| Bond Lengths & Angles | Molecular geometry |

| Intermolecular Interactions | Crystal packing forces |

High-Resolution Mass Spectrometry for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio.

Computational Chemistry Approaches for Understanding Bis 4 Nitrophenyl Butanedioate

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. semanticscholar.orgchemrxiv.org DFT calculations are employed to determine the optimized geometry of Bis(4-nitrophenyl) butanedioate, which corresponds to the lowest energy arrangement of its atoms. This process involves sophisticated algorithms that explore the potential energy surface of the molecule to find its most stable conformation.

The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, DFT can predict the C-C bond lengths within the benzene (B151609) rings and the geometry around the ester and nitro functional groups. semanticscholar.org Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface, ensuring the stability of the predicted structure. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. youtube.com

For this compound, FMO analysis helps in predicting its reactivity towards nucleophiles and electrophiles. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, thus indicating its nucleophilicity or basicity. youtube.com Conversely, the energy of the LUMO is related to the electron affinity and its capacity to accept electrons, which is a measure of its electrophilicity. youtube.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the classical Lewis structure representation. uni-muenchen.dewikipedia.org It transforms the complex wave function of a molecule into a set of localized orbitals that correspond to core electrons, lone pairs, and bonds. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing valuable information about its reactive sites. researchgate.net The MEP is calculated from the total electron density and represents the electrostatic potential experienced by a positive point charge at various points on the molecular surface.

For this compound, the MEP map would highlight regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The areas with negative potential, usually associated with electronegative atoms like oxygen in the nitro and ester groups, indicate sites that are susceptible to electrophilic attack. Conversely, regions of positive potential point to sites that are prone to nucleophilic attack. This mapping is crucial for identifying the active sites for various chemical reactions and understanding intermolecular interactions.

Global Reactivity Descriptors and Thermodynamic Property Calculations

To provide a more quantitative measure of a molecule's reactivity, a set of global reactivity descriptors can be calculated using the energies of the frontier molecular orbitals. semanticscholar.org These descriptors offer a comprehensive overview of the molecule's chemical behavior.

| Global Reactivity Descriptor | Description |

| Ionization Potential (IP) | The energy required to remove an electron. |

| Electron Affinity (EA) | The energy released when an electron is added. |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Potential (µ) | The negative of electronegativity, representing the escaping tendency of electrons. |

| Electronegativity (χ) | A measure of the atom's ability to attract electrons in a chemical bond. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

In addition to these reactivity descriptors, computational methods can also be used to calculate important thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation. These values are essential for predicting the spontaneity and equilibrium of reactions involving this compound. chemrxiv.org

Computational Studies on Non-Covalent Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Computational methods are invaluable for studying these weak interactions that dictate the crystal packing of this compound.

Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts within the crystal structure. semanticscholar.org This analysis helps in identifying the dominant interactions responsible for the crystal's stability. Furthermore, energy framework analysis can be used to calculate the interaction energies between molecular pairs, providing a quantitative understanding of the forces holding the crystal together. semanticscholar.org These computational studies are crucial for predicting the crystal morphology and understanding the solid-state properties of the compound.

Applications of Bis 4 Nitrophenyl Butanedioate in Polymer Synthesis

Role as an Activated Monomer in Polycondensation Reactions

The primary role of Bis(4-nitrophenyl) butanedioate in polymer synthesis is to function as an "activated monomer." In traditional polycondensation, the formation of ester or amide links requires high temperatures (often >200°C) and the removal of a small molecule byproduct like water or methanol. mdpi.com These harsh conditions can lead to side reactions, degradation, and a lack of control over the polymer's final structure.

This compound circumvents these issues. The p-nitrophenoxide ion is an excellent leaving group, meaning it is readily displaced during a reaction. When a nucleophile, such as an alcohol or an amine from a co-monomer, attacks the carbonyl group of the ester, the p-nitrophenol molecule is easily eliminated, driving the reaction forward. This process, known as active ester polycondensation, can be performed in solution at or near room temperature. mdpi.comupc.edu This method is particularly valuable for synthesizing polymers containing sensitive functional groups or for achieving high molecular weights without thermal degradation. upc.edu The use of such activated dicarboxylic acid esters is a conventional and effective method for producing various polymers, including poly(ester amide)s. mdpi.comupc.edu

Synthesis of Sequential Poly(ester amide)s

Poly(ester amide)s (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbones, offering a unique combination of properties derived from both polyesters and polyamides. This compound is a key reagent for synthesizing PEAs with well-defined, regular sequences. mdpi.comupc.edu

The synthesis is typically a multi-step process. In one common approach, an amino acid is first reacted with a diol to form a bis(α-amino acid) α,ω-alkylene diester. This monomer, which contains two terminal amine groups, is then polymerized with an activated diacid like this compound in solution. upc.edu The high reactivity of the activated ester ensures an efficient and orderly reaction with the diamine monomer, leading to the formation of a high-molecular-weight PEA.

For example, researchers have successfully polymerized the p-toluenesulfonic acid salt of L-phenylalanine butane-1,4-diester with di-p-nitrophenyl esters of various dicarboxylic acids, including succinic acid, to create PEAs. mdpi.comupc.edu By using mixtures of activated diacids, such as this compound and its fumarate (B1241708) or adipate (B1204190) counterparts, random copolymers with tailored properties can also be synthesized. mdpi.com This methodology allows for the incorporation of amino acids and other sensitive biological molecules into polymer backbones under conditions that preserve their stereochemistry and functionality. nih.govnih.gov

Table 1: Examples of Monomers Used in Poly(ester amide) Synthesis with Activated Diacids This table is interactive. You can sort and filter the data.

| Monomer Type | Specific Monomer Example | Resulting Polymer Component | Reference |

|---|---|---|---|

| Activated Diacid | This compound | Succinate (B1194679) unit | mdpi.com |

| Activated Diacid | Di-p-nitrophenyl sebacate | Sebacate unit | nih.govnih.gov |

| Activated Diacid | Di-p-nitrophenyl fumarate | Fumarate unit (unsaturation) | mdpi.com |

| Activated Diacid | Di-p-nitrophenyl adipate | Adipate unit | mdpi.com |

| Diamine Monomer | L-phenylalanine butane-1,4-diester | Phenylalanine and butanediol (B1596017) units | upc.edu |

| Diamine Monomer | L-phenylalanine hexane-1,6-diol diester | Phenylalanine and hexanediol (B3050542) units | nih.gov |

Development of Biodegradable Polymeric Materials

This compound is an important building block for creating biodegradable polymers. The "butanedioate" (or succinate) unit is derived from succinic acid, a well-known component of bio-based and biodegradable aliphatic polyesters like poly(butylene succinate) (PBS). mdpi.com Polymers containing succinate are recognized for their susceptibility to environmental degradation. acs.org

The polymers synthesized using this monomer, particularly poly(ester amide)s, are designed for biodegradability. nih.gov Their backbones contain hydrolyzable ester bonds, which can be broken down by water and enzymes in biological environments. acs.org The presence of amide bonds, derived from the amino acid co-monomers, can further influence degradation rates and introduce sites for specific enzymatic attack. upc.edu The resulting PEAs are thus attractive alternatives to conventional, non-degradable plastics and have been developed for biomedical applications where degradation is a requirement. mdpi.comnih.gov The ability to copolymerize this compound with other activated diacids allows for fine-tuning the physical properties and degradation profile of the final material. mdpi.com

Strategies for Long-Chain Branched Polymer Architectures

Introducing long-chain branches (LCBs) into a polymer's structure can significantly enhance its melt strength, processability, and mechanical properties. While linear polyesters are common, creating branched architectures is a key strategy for developing advanced materials. umons.ac.beresearchgate.net A standard method for synthesizing LCB polyesters involves the inclusion of a small amount of a multifunctional co-monomer—one that has three or more reactive groups—during the polycondensation reaction. umons.ac.bemodares.ac.ir

For succinate-based polyesters like PBST (poly(butylene succinate-co-terephthalate)), branching agents such as pentaerythritol (B129877) (a tetraol) or trimellitic anhydride (B1165640) (a tricarboxylic acid derivative) are added during synthesis to create branching points. researchgate.netmodares.ac.ir

While specific literature detailing the use of this compound in this exact strategy is not prevalent, the chemical principle is directly applicable. The high reactivity of the activated ester groups would allow for the efficient incorporation of a multifunctional co-monomer (e.g., a triol or triamine) into the growing polymer chains under the mild conditions of solution polycondensation. This would provide a controlled method for creating LCB poly(ester amide)s, avoiding the high temperatures of melt polycondensation that could lead to uncontrolled cross-linking.

Functionalization of Polymer Backbones with Activated Carboxyl Groups

Another potential application of this compound is the post-polymerization functionalization of existing polymers. This strategy involves attaching reactive groups onto a pre-made polymer backbone to impart new properties or to create sites for further chemical modification, such as grafting or cross-linking. researchgate.net

Based on established chemical reactivity, a polymer containing nucleophilic side groups (e.g., hydroxyl groups in polyvinyl alcohol or amine groups in chitosan) could be reacted with an excess of this compound. In such a reaction, one of the activated ester groups of the butanedioate molecule would react with the polymer's side chain, covalently linking a succinyl-p-nitrophenyl moiety. The second p-nitrophenyl ester group at the other end of the succinate unit would remain intact, thus functionalizing the polymer backbone with "activated carboxyl groups." These newly attached, highly reactive ester groups could then be used in subsequent reactions, for instance, to graft other polymer chains or attach specific molecules like dyes or drugs. While this represents a chemically viable strategy, its application using this compound specifically is a specialized area not widely documented in general polymer literature. The more common use of the monomer is in the de novo synthesis of polymers. upc.edunih.gov

Bis 4 Nitrophenyl Butanedioate As a Versatile Linker in Macromolecular Chemistry

Design and Synthesis of Activated Ester-Based Linkers for Bioconjugation Research

The design of linkers for bioconjugation is a critical aspect of developing targeted therapies, diagnostic agents, and other advanced biomaterials. Activated esters, such as those found in bis(4-nitrophenyl) butanedioate, are widely employed for their ability to form stable amide bonds with amino groups present in biomolecules like proteins and peptides. lumiprobe.com The 4-nitrophenyl group is an excellent leaving group, facilitating the acylation of amines under mild conditions. lumiprobe.com

The synthesis of such linkers often involves the reaction of a dicarboxylic acid, in this case, butanedioic acid (succinic acid), with 4-nitrophenol (B140041). This can be achieved through various esterification methods. The resulting homobifunctional linker possesses two identical reactive sites, enabling the crosslinking of molecules or the dimerization of functionalities.

The choice of the linker's core, the butanedioate moiety, can influence the spatial arrangement and flexibility of the resulting conjugate. The four-carbon chain of succinate (B1194679) provides a degree of separation between the conjugated molecules, which can be crucial for maintaining their biological activity or achieving a desired three-dimensional structure.

Strategies for Orthogonal Coupling in Complex Macromolecular Assemblies

In the construction of complex macromolecular systems, the ability to perform sequential and specific reactions is paramount. This is where the concept of orthogonal coupling becomes essential. nih.govnih.govibm.com Orthogonal chemistry allows for the selective reaction of one functional group in the presence of others without interference. nih.govresearchgate.net

While this compound itself is a homobifunctional linker, the principles of its reactivity can be integrated into more complex, heterobifunctional linkers designed for orthogonal strategies. For instance, a linker could be synthesized to contain a 4-nitrophenyl ester at one end for reaction with an amine, and a different reactive group, such as an alkyne or an azide (B81097) for "click" chemistry, at the other end. ibm.comrsc.org This would allow for a two-step, controlled assembly process.

The development of such strategies has enabled the synthesis of highly defined and complex structures, including dendrimers and branched polymers. nih.gov The ability to control the sequence of coupling reactions is fundamental to creating macromolecular architectures with precise functionalities and spatial arrangements. nih.gov

Integration into Polymer-Drug Conjugates and Other Functional Polymer Systems (Research Focus)

A significant area of research focuses on the use of linkers like this compound in the development of polymer-drug conjugates (PDCs). syndevrx.commdpi.com PDCs are designed to improve the therapeutic index of potent drugs by enhancing their solubility, prolonging their circulation time, and enabling targeted delivery to diseased tissues. syndevrx.commdpi.comnih.gov

The activated ester groups of this compound can react with amine functionalities on either a polymer backbone or a drug molecule, thereby covalently linking them. This creates a stable conjugate that can circulate in the body. syndevrx.com The ester bond formed can be designed to be cleavable under specific physiological conditions, such as the lower pH of tumor microenvironments or the presence of certain enzymes, leading to the controlled release of the active drug at the target site. nih.govrsc.org

The properties of the polymer-drug conjugate can be fine-tuned by the choice of the polymer and the linker. For instance, using a biocompatible and water-soluble polymer like polyethylene (B3416737) glycol (PEG) can improve the pharmacokinetic profile of the conjugate. mdpi.com The butanedioate linker provides a spacer that can influence the release kinetics of the drug.

| Feature | Description | Reference |

| Polymer Backbone | Often a biocompatible polymer such as polyethylene glycol (PEG) or polylactide (PLA). | mdpi.comrsc.org |

| Drug Attachment | The drug is covalently attached to the polymer via a linker. | syndevrx.com |

| Targeted Delivery | Can be designed to accumulate in specific tissues, like tumors. | nih.gov |

| Controlled Release | The linker can be designed to cleave and release the drug under specific conditions. | rsc.org |

Controlled Attachment of Molecules onto Solid Supports and Resins

The reactivity of this compound is also harnessed for the immobilization of molecules onto solid supports and resins. nih.gov This is a fundamental technique in various fields, including solid-phase synthesis, affinity chromatography, and the development of heterogeneous catalysts.

The process typically involves a solid support material, such as a resin or a bead, that has been functionalized with primary or secondary amino groups. By reacting this amino-functionalized support with a solution of this compound, one of the activated ester groups will form a covalent bond with the support. This leaves the second activated ester group available for subsequent coupling with a molecule of interest, such as a peptide, an enzyme, or a small molecule ligand. nih.gov

Future Research Directions and Emerging Paradigms for Bis 4 Nitrophenyl Butanedioate

Exploration of Green Chemistry Approaches for Synthesis

The synthesis of specialty chemicals is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous substances and waste. Traditional methods for synthesizing esters often involve harsh conditions and toxic reagents. Future research into the synthesis of Bis(4-nitrophenyl) butanedioate will undoubtedly focus on more environmentally benign methodologies.

A significant avenue of exploration lies in enzyme-catalyzed synthesis. Lipases, in particular, have demonstrated remarkable efficacy in catalyzing the formation of polyesters from activated dicarboxylic acids and diols. tib.eusemanticscholar.org These enzymatic processes offer several advantages, including high selectivity, mild reaction conditions, and the avoidance of toxic metal catalysts. mdpi.comnih.gov The synthesis of poly(butylene succinate) (PBS), a biodegradable polyester (B1180765), has been successfully achieved through lipase-catalyzed polycondensation of monomers like dimethyl succinate (B1194679) and 1,4-butanediol. tib.eumdpi.com Given that this compound is an activated ester of butanedioic acid (succinic acid), it is a prime candidate for similar enzyme-catalyzed reactions. Research could focus on using this compound as a monomer in enzymatic polymerizations to create novel polyesters with specific properties.

Furthermore, the principles of green chemistry encourage the use of renewable resources. rsc.orgmdpi.com The butanedioate (succinate) portion of the molecule can be derived from bio-based sources, enhancing the compound's green credentials. researchgate.net Future synthetic strategies could explore the direct, enzyme-catalyzed esterification of bio-derived succinic acid with 4-nitrophenol (B140041), potentially in solvent-free systems or green solvents to minimize environmental impact. researchgate.net

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Beyond enzymatic catalysis, the development of novel chemical catalysts for the synthesis and polymerization of this compound presents a fertile ground for research. The goal is to achieve higher yields, greater selectivity, and improved energy efficiency.

Recent advances in catalysis for polyester synthesis have highlighted the potential of organocatalysts and metal-based catalysts that operate under milder conditions. researchgate.netrsc.org For instance, research into the synthesis of poly(butylene succinate) has explored various catalysts to improve reaction times and molecular weights of the resulting polymers. tib.eumdpi.comresearchgate.net These studies provide a roadmap for investigating new catalytic systems for reactions involving this compound. The development of recyclable catalysts is another key aspect of green chemistry that could be applied to the synthesis of this compound. researchgate.net

Moreover, photocatalysis is an emerging field in organic synthesis that could offer new routes to producing nitrophenyl esters. researchgate.net Investigating photocatalytic methods for the synthesis of this compound could lead to more energy-efficient and controlled manufacturing processes.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, with its aromatic rings and carboxylate groups, makes it an intriguing building block for supramolecular chemistry and self-assembly. Supramolecular assemblies are ordered structures formed through non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.com

The presence of both hydrogen bond-accepting (nitro and ester groups) and potentially hydrogen bond-donating (if hydrolyzed to the carboxylic acid) moieties, along with the planar nitrophenyl rings, suggests that this compound could participate in the formation of complex, self-assembled architectures. Research in this area could explore how this molecule interacts with other organic molecules to form co-crystals, liquid crystals, or gels with unique properties. The self-assembly of dicarboxylic acid-appended naphthalene (B1677914) diimide derivatives, driven by hydrogen bonding and π-stacking, offers a model for how this compound might behave. researchgate.net The study of supramolecular structures based on other bis(p-nitrophenyl) dicarboxylates could also provide valuable insights. researchgate.net

These self-assembled structures could have applications in areas such as molecular recognition, sensing, and the development of new materials with tailored optical or electronic properties.

Integration into Responsive Materials and Smart Polymer Systems

"Smart" or responsive materials, which change their properties in response to external stimuli, are at the forefront of materials science. rsc.org The nitrobenzyl group is a well-known photocleavable protecting group, and polymers incorporating ortho-nitrobenzyl esters have been extensively studied for their light-responsive properties. mdpi.comnih.gov Upon exposure to UV light, the ester linkage can be cleaved, leading to changes in the polymer's structure and function. pnas.orgresearchgate.net

While this compound features a para-nitro substitution, the principle of using nitrophenyl esters as photosensitive moieties remains a compelling area for future investigation. Research could focus on incorporating this compound as a cross-linker or a pendant group in polymer chains to create novel photoresponsive materials. mdpi.comnih.gov The photocleavage of the ester bonds in this compound upon light irradiation could be used to trigger the degradation of a hydrogel for controlled drug release or to alter the surface properties of a material. nih.govku.edu

Furthermore, the hydrolysis of the ester bonds can be catalyzed by specific enzymes or changes in pH, suggesting that materials incorporating this compound could also be designed to be responsive to biological signals or chemical environments. researchgate.net This could lead to the development of advanced drug delivery systems, biosensors, and smart coatings.

Q & A

Q. What are the optimal synthetic conditions for Bis(4-nitrophenyl) butanedioate to maximize yield and purity?

Methodological Answer:

- Use anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to minimize hydrolysis during synthesis.

- React 4-nitrobenzoyl chloride with a diol precursor (e.g., butanediol derivatives) under reflux conditions with stoichiometric excess of the acyl chloride (1.5–2.0 equivalents).

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect unreacted starting materials.

- Purify the product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Identify ester carbonyl signals (~165–170 ppm in 13C NMR) and aromatic protons (δ 8.1–8.3 ppm for nitro-substituted phenyl groups).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–) and fragmentation patterns consistent with ester cleavage.

- FTIR : Detect ester C=O stretching (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What storage conditions are critical to prevent degradation of this compound?

Methodological Answer:

- Store in airtight containers under inert gas (e.g., argon) to avoid moisture absorption.

- Maintain temperatures between 0–4°C for long-term stability.

- Use desiccants (e.g., silica gel) in storage environments to minimize hydrolysis. Periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer:

- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign overlapping proton and carbon signals.

- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures).

- Investigate potential impurities using HPLC-MS or differential scanning calorimetry (DSC) to detect polymorphic forms or byproducts .

Q. What experimental strategies elucidate degradation pathways under varying pH conditions?

Methodological Answer:

- Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at elevated temperatures (40–60°C).

- Analyze degradation products using LC-MS to identify hydrolysis products (e.g., 4-nitrophenol release via ester cleavage).

- Quantify degradation kinetics using UV-Vis spectroscopy (monitor absorbance at 400 nm for 4-nitrophenol) .

Q. How to design a kinetic study for esterase-mediated hydrolysis of this compound?

Methodological Answer:

- Use UV-Vis spectroscopy to track 4-nitrophenol liberation (λmax = 400 nm) in real-time.

- Vary enzyme concentrations (0.1–10 µM) and substrate concentrations (0.05–5 mM) to determine Michaelis-Menten parameters (Km, Vmax).

- Apply inhibitors (e.g., phenylmethylsulfonyl fluoride) to confirm enzyme specificity. Include controls with heat-inactivated enzymes .

Q. What methodologies assess the compound’s potential as a UV stabilizer in polymer matrices?

Methodological Answer:

- Incorporate this compound (0.1–5% w/w) into polymer films (e.g., polyethylene, polyvinyl chloride).

- Expose samples to accelerated UV aging (e.g., QUV tester) and measure mechanical properties (tensile strength) or colorimetric changes (ΔE values).

- Compare with commercial stabilizers (e.g., hindered amine light stabilizers) using FTIR to monitor carbonyl index changes .

Data Contradiction and Resolution

Q. How to address discrepancies between theoretical and observed melting points?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.